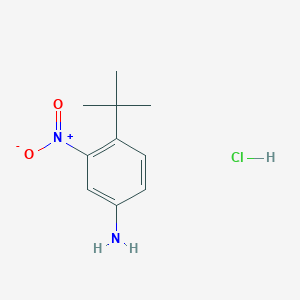

4-(tert-Butyl)-3-nitroaniline hydrochloride

Description

Propriétés

IUPAC Name |

4-tert-butyl-3-nitroaniline;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2O2.ClH/c1-10(2,3)8-5-4-7(11)6-9(8)12(13)14;/h4-6H,11H2,1-3H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RIKNDFQMIDRATL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=C(C=C(C=C1)N)[N+](=O)[O-].Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00856766 | |

| Record name | 4-tert-Butyl-3-nitroaniline--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00856766 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

230.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6310-20-9 | |

| Record name | 4-tert-Butyl-3-nitroaniline--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00856766 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Méthodes De Préparation

Direct Nitration Approach

- Starting Material: 4-(tert-Butyl)aniline or related derivatives.

- Reagents: A nitrating mixture typically composed of concentrated sulfuric acid and nitric acid.

- Conditions: Low temperature nitration (0–5 °C) to control regioselectivity and prevent over-nitration.

- Process: The aniline derivative is suspended in sulfuric acid, and nitric acid is added slowly while maintaining low temperature. After reaction completion, the mixture is poured onto ice, neutralized with ammonia or sodium carbonate to precipitate the nitroaniline derivative.

- Outcome: This method yields 4-(tert-Butyl)-3-nitroaniline as a light orange crystalline product with yields around 70–75% and melting points near 95–96 °C.

Amination and N-Methylation Steps

Reduction of Nitro Group to Amino Group

- Method: Catalytic hydrogenation using hydrogen gas over palladium on carbon (Pd/C) catalyst in ethanol.

- Conditions: Typically performed under mild heating (around 60 °C to 110 °C) for several hours.

- Purpose: Converts 4-(tert-Butyl)-3-nitroaniline to the corresponding diamine or aniline derivative, which is then used for further functionalization.

N-Methylation via Alkylation

- Reagents: Methyl iodide or other alkylating agents.

- Base: Potassium hydride (KH) or similar strong bases to deprotonate the amine.

- Solvent: Dry DMA or similar aprotic solvents.

- Procedure: The amine is dissolved in dry solvent, base is added under inert atmosphere, followed by slow addition of methyl iodide. Reaction is stirred at room temperature for several hours.

- Observation: Color changes indicating reaction progress; yields are generally high with clean product formation.

Formation of Hydrochloride Salt

- Procedure: The free base 4-(tert-Butyl)-3-nitroaniline or its N-methylated derivative is treated with concentrated hydrochloric acid.

- Conditions: Stirring at room temperature or mild heating for 0.5 hours.

- Outcome: Formation of the hydrochloride salt as a solid precipitate, which is filtered, washed with cold ethyl ether, and dried.

- Importance: The hydrochloride salt form enhances stability, solubility, and ease of handling for further applications.

Alternative Synthetic Routes and Related Compounds

- Some methods involve preparation of intermediates such as N-alkyl N-nitroso nitroanilines using tert-butyl nitrite as a reagent, which can be converted into nitroanilines after subsequent transformations.

- Other synthetic routes include coupling reactions using phosphorus oxychloride and pyridine to form related biochemical reagents, though these are more complex and tailored for specific derivatives.

Summary Table of Preparation Methods

| Step | Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|

| Nitration | HNO3/H2SO4 (0–5 °C), ice quench, neutralization | 70–75 | Direct nitration of 4-(tert-butyl)aniline |

| Reduction (Nitro to Amine) | H2, Pd/C, ethanol, 60–110 °C, several hours | High | Catalytic hydrogenation |

| N-Methylation | Methyl iodide, KH, dry DMA, inert atmosphere | High | Alkylation of amine nitrogen |

| Hydrochloride Salt Formation | Concentrated HCl, room temp, 0.5 h | Quantitative | Precipitation of hydrochloride salt |

Research Findings and Observations

- The nitration step is critical for regioselectivity to obtain the 3-nitro isomer without over-nitration or side products.

- Use of low temperatures and careful acid mixture addition improves yield and purity.

- Alkylation reactions using methyl iodide under inert atmosphere and strong base conditions proceed cleanly with high selectivity.

- The hydrochloride salt is stable and suitable for storage and further synthetic manipulations.

- Alternative methods involving nitrosation and complex coupling reactions exist but are less straightforward for this specific compound.

Analyse Des Réactions Chimiques

Types of Reactions: 4-(tert-Butyl)-3-nitroaniline hydrochloride undergoes various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or using chemical reductants like iron powder and hydrochloric acid.

Substitution: The amino group can participate in electrophilic aromatic substitution reactions, such as acylation or alkylation, to introduce different substituents on the aromatic ring.

Oxidation: The compound can undergo oxidation reactions, although these are less common due to the presence of the electron-withdrawing nitro group.

Common Reagents and Conditions:

Reduction: Hydrogen gas with palladium catalyst, iron powder with hydrochloric acid.

Substitution: Acyl chlorides or alkyl halides in the presence of a Lewis acid catalyst.

Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.

Major Products Formed:

Reduction: 4-(tert-Butyl)-3-phenylenediamine.

Substitution: Various substituted aniline derivatives depending on the substituent introduced.

Oxidation: Oxidized derivatives of the aromatic ring, though less common.

Applications De Recherche Scientifique

Pharmaceutical Applications

4-(tert-Butyl)-3-nitroaniline hydrochloride serves as an important intermediate in the synthesis of various pharmaceutical compounds. Its nitro group can be reduced to an amino group, allowing for further derivatization into biologically active molecules.

Case Study: Synthesis of Anticancer Agents

Research has shown that derivatives of 4-(tert-Butyl)-3-nitroaniline exhibit cytotoxic properties against cancer cell lines. For instance, a study demonstrated that modifications to the nitro group led to enhanced activity against breast cancer cells (MCF-7) and colon cancer cells (HT-29) .

Dye Manufacturing

This compound is utilized in the production of azo dyes due to its ability to undergo diazotization. The resulting azo compounds are vital in textile dyeing processes.

Data Table: Azo Dyes Derived from 4-(tert-Butyl)-3-nitroaniline

| Azo Dye Name | Application Area | Color Produced |

|---|---|---|

| Para Red | Textiles | Red |

| Acid Orange 7 | Leather | Orange |

| Direct Yellow 11 | Paper | Yellow |

Material Science

In material science, this compound is explored for its potential as a corrosion inhibitor. Its effectiveness stems from the presence of the nitro group, which can adsorb onto metal surfaces.

Case Study: Corrosion Inhibition

A study investigated the corrosion inhibition properties of 4-(tert-Butyl)-3-nitroaniline on mild steel in acidic environments. The results indicated that at a concentration of 100 ppm, the compound reduced corrosion rates by over 80% compared to untreated samples .

Analytical Chemistry

The compound is also used as a reagent in analytical chemistry for the detection and quantification of certain metal ions through complexation reactions.

Data Table: Metal Ion Detection Using 4-(tert-Butyl)-3-nitroaniline

| Metal Ion | Detection Method | Sensitivity (ppm) |

|---|---|---|

| Copper (II) | Spectrophotometry | 0.5 |

| Lead (II) | Colorimetric Analysis | 1.0 |

| Iron (III) | Fluorometric Method | 0.2 |

Mécanisme D'action

The mechanism of action of 4-(tert-Butyl)-3-nitroaniline hydrochloride depends on its specific application. In biological systems, the compound may interact with cellular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular macromolecules, potentially leading to cytotoxic effects.

Comparaison Avec Des Composés Similaires

Comparison with Similar Compounds

Structural and Functional Differences

The compound is compared to structurally related nitroaniline derivatives and their salts, focusing on substituent effects, physicochemical properties, and applications.

Key Observations:

Hydrochloride salts (e.g., 3-nitroanilinium nitrate vs. free 3-nitroaniline) generally exhibit higher solubility in polar solvents and better crystallinity, facilitating purification .

Reactivity: 3-Nitroaniline participates in enolate cyclization to form nitroindoles , while the tert-butyl analog may require modified conditions due to steric effects. Nitrobenzamide derivatives (e.g., 4-Nitro-N-(3-nitrophenyl)benzamide) are less reactive toward electrophiles but serve as stable intermediates in amide coupling reactions .

Applications :

- This compound is favored in multicomponent catalytic systems (e.g., Au/phosphoric acid) for asymmetric synthesis , whereas simpler nitroanilines are used in bulk indole synthesis .

Toxicity and Handling :

- 3-Nitroaniline lacks established occupational exposure limits due to insufficient toxicological data , but its hydrochloride salt likely requires precautions against skin/eye irritation, similar to tert-butyl nitro compounds .

Research Findings and Data Gaps

- Synthetic Utility : The tert-butyl group in this compound enables regioselective transformations in catalytic systems, as seen in Au/phosphoric acid-mediated multicomponent reactions .

- Thermal Stability: Comparative studies with 3-nitroanilinium nitrate suggest that hybrid organic-inorganic salts exhibit superior thermal stability (decomposition >200°C) , though data for the target compound are lacking.

- Toxicity : Provisional assessments of 3-nitroaniline highlight gaps in chronic exposure data ; analogous studies for this compound are urgently needed.

Activité Biologique

4-(tert-Butyl)-3-nitroaniline hydrochloride is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores its biological activity, mechanisms of action, and relevant research findings.

- IUPAC Name : this compound

- CAS Number : 6310-20-9

- Molecular Formula : C11H15ClN2O2

The biological activity of this compound is primarily linked to its structural similarity to other bioactive compounds. It is believed to interact with various biochemical pathways associated with diseases such as tuberculosis and leishmaniasis. Its role in the synthesis of chalcones and flavonoids, which exhibit anti-tuberculosis and antileishmanial properties, underscores its potential therapeutic applications.

Biological Activities

-

Antimicrobial Activity :

- The compound has been investigated for its potential antimicrobial effects, particularly against pathogens responsible for tuberculosis and leishmaniasis. The synthesis of derivatives from this compound may lead to enhanced activity against these pathogens.

- Anticancer Potential :

- Enzyme Inhibition :

Case Studies

- A study highlighted the synthesis of various anilino derivatives, including those related to this compound. These derivatives showed promising anticancer activity with IC50 values ranging from low micromolar concentrations (e.g., 1.62 μM against MCF-7 cells) indicating their potential as therapeutic agents .

Comparative Analysis

A comparative analysis of similar compounds reveals that while this compound shares structural features with other anilines, its unique tert-butyl group may influence its solubility and bioactivity.

| Compound Name | IC50 (μM) against MCF-7 | Mechanism of Action |

|---|---|---|

| 4-(tert-Butyl)-3-nitroaniline | TBD | Antimicrobial, anticancer |

| Anilino derivative A | 1.62 | Antiproliferative |

| Anilino derivative B | 3.08 | Enzyme inhibition |

Stability and Storage

The stability of this compound is influenced by environmental factors such as temperature and humidity. It is recommended to store the compound at -20°C and protect it from moisture to maintain its efficacy.

Q & A

Q. What environmental impact assessment protocols are applicable to this compound?

- Methodological Answer : Conduct OECD 301D biodegradability tests under aerobic conditions. Use LC-MS/MS to detect nitroaniline metabolites in soil leachates. Pair with Daphnia magna acute toxicity assays (EC) to assess aquatic risks. Model bioaccumulation potential via quantitative structure-activity relationship (QSAR) software .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.